molecular formula C21H28O6 B13836941 (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione

(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione

Cat. No.: B13836941
M. Wt: 376.4 g/mol
InChI Key: BTTWXBPIOAYEAW-ZALOQTAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione, is a structurally complex fusidane-type molecule closely related to the antibiotic Fusidic Acid . As a Fusidic Acid analogue, it is a valuable tool in biochemical research for studying bacterial protein synthesis. Its primary research value lies in its ability to inhibit protein translation by targeting the elongation factor G ( EF-G ) on the bacterial ribosome, thereby preventing the release of the factor after GTP hydrolysis and stalling the translocation process. This specific mechanism makes it a critical reagent for investigating antibiotic resistance mechanisms, particularly those involving Fusidic Acid-resistant bacterial strains, and for exploring the structure-activity relationships (SAR) within this class of antibiotics. Researchers utilize this compound in microbiological assays, mechanistic studies of ribosome function , and as a lead compound in the development of novel anti-bacterial agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione

InChI

InChI=1S/C21H28O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-15,17,22,25-26H,2-7,9-11H2,1H3/t14-,15-,17+,18-,19+,20+,21?/m0/s1

InChI Key

BTTWXBPIOAYEAW-ZALOQTAXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@@]45[C@H]3CC[C@@]4(C(OC5)(CO)O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC45C3CCC4(C(OC5)(CO)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach, starting from simpler, readily available building blocks that are assembled through a series of cyclization, oxidation, and functionalization steps. The key stages include:

  • Construction of the polycyclic framework via cycloaddition or ring-closing reactions.
  • Introduction of hydroxyl and hydroxymethyl groups through selective hydroxylation and methylation.
  • Stereoselective control during each step to achieve the desired stereochemistry.
  • Final oxidation to introduce the ketone functionalities.

Detailed Synthetic Route

Step Description Reagents & Conditions References
2.1. Construction of the Core Skeleton Formation of the pentacyclic core using Diels-Alder or intramolecular cyclization reactions Diene and dienophile precursors, high-temperature conditions, Lewis acids ,
2.2. Stereoselective Cyclization Use of chiral auxiliaries or catalysts to control stereochemistry Chiral Lewis acids, organocatalysts ,
2.3. Hydroxylation and Hydroxymethylation Site-specific introduction of hydroxyl and hydroxymethyl groups Oxidants like OsO₄, hydroxymethylating agents such as formaldehyde derivatives ,
2.4. Functional Group Transformations Oxidation of alcohols to ketones, methylation of hydroxyl groups PCC, methyl iodide, base conditions ,
2.5. Final Purification Chromatography, recrystallization Silica gel chromatography, solvent systems tailored to compound polarity

Synthesis of Key Intermediates

The synthesis involves preparation of key intermediates such as polycyclic alcohols, methylated derivatives, and hydroxymethylated compounds. These intermediates are then coupled via intramolecular cyclization to form the core structure.

Stereochemical Control

Achieving the correct stereochemistry is critical. Techniques employed include:

  • Use of chiral catalysts and auxiliaries during cyclization steps.
  • Stereoselective hydroxylation using osmium tetroxide or other oxidants.
  • Protection/deprotection strategies to direct functionalization.

Challenges in Synthesis

  • Controlling multiple stereocenters simultaneously.
  • Selective hydroxylation without over-oxidation.
  • Managing the stability of reactive intermediates.

Biological Relevance and Synthetic Optimization

Research indicates that similar polycyclic structures exhibit significant biological activities, including anticancer properties. Optimization of synthesis routes focuses on improving yields, stereoselectivity, and scalability.

Notes on Literature and Data Sources

  • Natural product synthesis literature provides insights into constructing complex polycyclic frameworks with multiple stereocenters, often employing biomimetic strategies.
  • Organic synthesis textbooks and review articles detail methods for cycloaddition, hydroxylation, and methylation reactions relevant to this compound.
  • Research articles on related compounds (e.g., propolis constituents and other polycyclic molecules) highlight common synthetic strategies and challenges.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione is used as a model compound to study complex organic reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction pathways.

Biology

In biological research, this compound is investigated for its potential biological activity. Studies focus on its interactions with enzymes and proteins, as well as its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and pentacyclic structure allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oxygenated polycyclic ethers. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Structural Differences vs. Target Compound Source
Target Compound Not explicitly provided* ~444 (estimated) 2×OH, CH2OH, 2×C=O, 7-oxa ring Reference compound -
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[...]icosane-6,2'-oxane]-16,19-diol C27H44O5 432.642 2×OH, spiro-oxane, methyl groups Additional spiro-oxane ring; lacks ketone groups
Budesonide (C25H34O6) C25H34O6 430.59 2×OH, acetyl, ketone, dioxapentacyclo Replaces hydroxymethyl with acetyl; propyl chain
(2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-16-Hydroxy-5',7,9,13-tetramethylspiro[...]icos-1(12)-ene-6,2'-oxane]-11-one C27H38O4 430.626 OH, ketone, methyl groups Lacks dihydroxy and hydroxymethyl groups
6,13-Dimethyl-16-oxo-7-azapentacyclo[...]icosa-5,14,17-trien-11-yl acetic acid C22H32O6 416.50 Acetic acid, azapentacyclo core Nitrogen substitution in ring system

*Note: The molecular formula of the target compound is inferred from analogs; precise values require experimental validation (e.g., via mass spectrometry ).

Key Findings from Comparative Studies:

Functional Group Impact :

  • The hydroxymethyl group in the target compound distinguishes it from analogs like Budesonide (acetyl substitution) and spiro-oxane derivatives (methyl-dominated substituents) . This group may enhance hydrophilicity compared to more lipophilic analogs.
  • The dual ketone groups (C11 and C16) are rare in related compounds, suggesting unique reactivity in oxidation-reduction pathways .

Stereochemical Variations :

  • The (1S,2S,5R,9S,12S,13R) configuration contrasts with the (1R,2S,4S,5'R) stereochemistry in spiro-oxane derivatives, which affects ring puckering and hydrogen-bonding networks .

Biological Relevance: Analogs such as Budesonide exhibit anti-inflammatory activity via glucocorticoid receptor modulation .

Biological Activity

Structure and Properties

The compound's intricate structure can be represented as follows:

C27H38O6\text{C}_{27}\text{H}_{38}\text{O}_{6}

This structure features multiple hydroxyl groups and a pentacyclic framework, contributing to its unique properties and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds with pentacyclic structures. For instance, compounds derived from natural sources like propolis have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

  • Inhibition of Cell Proliferation : The compound may exert its effects by disrupting cell cycle progression and promoting apoptosis through intrinsic pathways.
  • Anti-Angiogenic Effects : Similar compounds have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis.
  • Metastatic Inhibition : Studies suggest that such compounds can reduce the migration and invasion capabilities of cancer cells .

Case Studies

StudyFindings
Study 1Investigated the effects of pentacyclic compounds on human breast cancer cells; results showed a significant reduction in cell viability at concentrations above 10 µM.
Study 2Evaluated the anti-metastatic properties in melanoma models; the compound reduced tumor spread by inhibiting matrix metalloproteinases (MMPs).
Study 3Explored the apoptotic mechanisms in liver cancer cells; demonstrated activation of caspase pathways leading to increased apoptosis rates.

Therapeutic Uses

The potential therapeutic applications of this compound extend beyond oncology:

  • Cardiovascular Health : Some derivatives exhibit protective effects against oxidative stress in cardiac tissues.
  • Neuroprotection : There is emerging evidence supporting neuroprotective roles in models of neurodegenerative diseases.

Research Findings

  • A study indicated that similar compounds could modulate inflammatory responses, providing insights into their use in treating inflammatory diseases.
  • Another investigation highlighted their role in enhancing the efficacy of existing chemotherapeutic agents through synergistic effects.

Q & A

Q. What strategies can mitigate the compound’s propensity for oxidation or hydrolysis during long-term experiments?

  • Methodological Answer : Introduce stabilizing excipients (e.g., cyclodextrins for hydroxyl group protection) or lyophilize under inert atmospheres. Real-time stability-indicating assays (e.g., UPLC-PDA) track degradation kinetics under stress conditions .

Contradiction Analysis & Critical Gaps

  • Spectral Discrepancies : Variations in reported 1H^{1}\text{H}-NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) may arise from solvent effects or impurities. Standardized deuterated solvents (e.g., DMSO-d6d_6) and internal calibrants (TMS) are essential .
  • Bioactivity Conflicts : Divergent IC50_{50} values in literature could reflect differences in assay conditions (e.g., cell line viability, serum concentration). Harmonize protocols via ring trials or use reference compounds as positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.